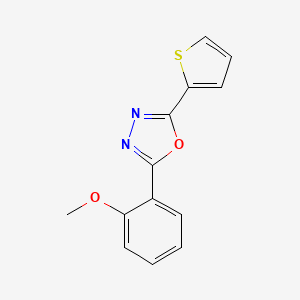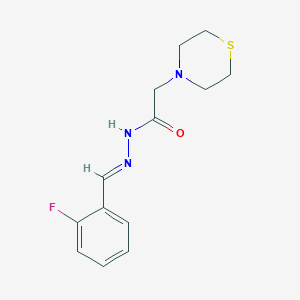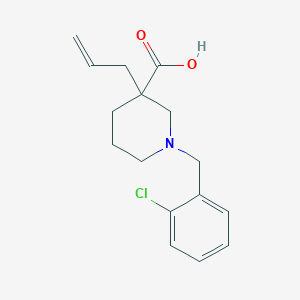
2-(2-methoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole, commonly known as MOT, is a heterocyclic compound with a molecular formula C12H9N3OS. It is a versatile molecule that has gained attention in the scientific community due to its unique properties. MOT has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Studies have demonstrated that derivatives of 1,3,4-oxadiazole serve as effective corrosion inhibitors for mild steel in acidic media. These inhibitors operate via adsorption on the metal surface, with their efficiency sometimes exceeding 96% in sulfuric acid media. The thermodynamic properties of these compounds, such as adsorption isotherms and activation energies, have been extensively analyzed to understand their inhibitory behavior (Bouklah et al., 2006; Bentiss et al., 2002).
Pharmacological Evaluation
- Pharmacological Potential : The pharmacological potential of 1,3,4-oxadiazole derivatives has been investigated for various bioactivities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds have shown moderate inhibitory effects in assays related to these activities, suggesting their potential in medical applications (Faheem, 2018).
Liquid Crystal Technology
- Liquid-Crystalline Properties : Derivatives of 1,3,4-oxadiazole exhibiting liquid-crystalline properties have been synthesized and studied for their nematic and smectic C phase structures. These compounds show a broad range of stability for their mesophases, indicating their potential use in display technologies (Cioancă et al., 2011).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Activities : Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. Some compounds have shown significant activity against various bacterial strains and cancer cell lines, highlighting their potential as chemotherapeutic agents (Rai et al., 2009; Kaya et al., 2017).
Materials Science
- Optical and Electronic Properties : Research on derivatives of 1,3,4-oxadiazole has explored their optical, electronic, and charge transport properties, making them candidates for materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies include the synthesis and characterization of compounds with varying substituents to understand their impact on luminescence and charge transport (Jin & Zhang, 2013).
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-6-3-2-5-9(10)12-14-15-13(17-12)11-7-4-8-18-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOSMWSHQGCEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)
![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)

![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)
![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)